N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
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Overview
Description
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a biphenyl group, and a carboxamide functional group, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been reported to exhibit antibacterial and antitumor activities .
Mode of Action
Thiazole derivatives have been reported to exhibit their antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
It is known that thiazole derivatives can interfere with various biochemical pathways, leading to their antimicrobial and antitumor effects .
Result of Action
Thiazole derivatives have been reported to exhibit potent antibacterial and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone . This method allows for a rapid, single-step synthesis of the compound with high yields. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a base, such as potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial properties, particularly against resistant bacterial strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-phenylthiazol-2-yl)cinnamamide: Another thiazole derivative with potential anticancer properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
Uniqueness
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide stands out due to its unique combination of a thiazole ring, biphenyl group, and carboxamide functional group. This structural arrangement provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c24-14-16-6-8-19(9-7-16)21-15-28-23(25-21)26-22(27)20-12-10-18(11-13-20)17-4-2-1-3-5-17/h1-13,15H,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIYJCPKJBZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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